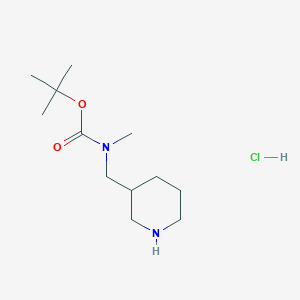

![molecular formula C9H22Cl2N2O B3094230 [5-(4-Morpholinyl)pentyl]amine dihydrochloride CAS No. 1255718-10-5](/img/structure/B3094230.png)

[5-(4-Morpholinyl)pentyl]amine dihydrochloride

Übersicht

Beschreibung

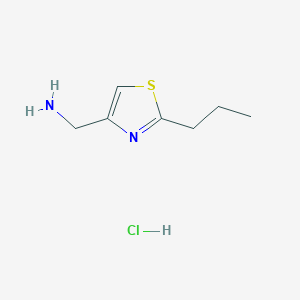

“[5-(4-Morpholinyl)pentyl]amine dihydrochloride”, also known as MPDA, is a chemical compound used mainly in scientific research. It has the empirical formula C9H22Cl2N2O and a molecular weight of 245.19 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a pentyl chain with an amine group at the end . The morpholine ring contains both nitrogen and oxygen atoms, making it a heterocyclic compound .Physical and Chemical Properties Analysis

“this compound” is a powder . Its SMILES string is NCCCCCN1CCOCC1.[H]Cl.[H]Cl . The InChI key is VFXXSMCOCWOCSF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

[5-(4-Morpholinyl)pentyl]amine dihydrochloride and its derivatives demonstrate notable antimicrobial activities. A study by Bektaş et al. (2007) synthesized derivatives incorporating morpholine and tested them against various microorganisms, showing good to moderate antimicrobial properties (Bektaş et al., 2007).

Chemical Synthesis and Structural Analysis

The compound plays a significant role in the synthesis of various chemical structures. For instance, Butz & Vilsmaier (1993) used morpholino-chlorotetrahydro-N-methyl-pyridine in the synthesis of azabicyclo[3.1.0]hexane diastereomers (Butz & Vilsmaier, 1993). Khrustalev et al. (1998) explored the structural aspects of a morpholine complex in a crystal phase, revealing insights into intermolecular interactions (Khrustalev et al., 1998).

Synthesis of Derivatives

The compound is integral in the creation of various chemical derivatives. Karimian et al. (2017) synthesized new derivatives of morpholine, which were characterized by their unique spectroscopic and microanalytical data (Karimian et al., 2017).

Reaction and Synthesis Studies

Studies by El-Dean et al. (2010) and others have shown that this compound can undergo various chemical reactions to form new compounds with potential applications in pharmaceuticals and materials science (El-Dean et al., 2010).

Applications in Organic Chemistry

The compound has applications in organic chemistry for synthesizing novel molecules. For example, research by Vyzhdak et al. (2005) involved using morpholine for synthesizing oxazole derivatives with potential applications in organic synthesis (Vyzhdak et al., 2005).

Photophysical and Electrochemical Studies

Sharma et al. (2016) conducted a study on acridone-amine-based donor–acceptors, incorporating morpholine, for potential use in optoelectronic devices. This highlights the relevance of the compound in advanced material science (Sharma et al., 2016).

Synthesis of Biodegradable Materials

The compound has been used in the synthesis of biodegradable polyesteramides, as explored by Veld et al. (1992), indicating its potential in creating environmentally friendly materials (Veld et al., 1992).

Development of Pharmaceuticals

It also finds applications in pharmaceutical development, as demonstrated in a study by Dravyakar et al. (2019), where derivatives of morpholine were synthesized and tested for their potential as COX-II inhibitors, indicating its relevance in pain management and anti-inflammatory drugs (Dravyakar et al., 2019).

Safety and Hazards

“[5-(4-Morpholinyl)pentyl]amine dihydrochloride” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if the compound gets in the eyes .

Eigenschaften

IUPAC Name |

5-morpholin-4-ylpentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h1-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXXSMCOCWOCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)